2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(2-(trifluoromethyl)phenyl)propanamide
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Overview
Description
2-(6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)-N-[2-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)-N-[2-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyridazine ring, introduction of the phenyl group, and incorporation of the trifluoromethyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to be efficient and cost-effective, with considerations for scalability and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)-N-[2-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-(6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)-N-[2-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)-N-[2-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridazine derivatives and compounds with trifluoromethyl groups. Examples include:
- 2-(3,5-DICHLORO-4-((5-ISOPROPYL-6-OXO-1,6-DIHYDROPYRIDAZIN-3-YL)OXY)PHENYL)-3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZINE-6-CARBONITRILE
- 2-[3,5-DICHLORO-4-(5-ISOPROPYL-6-OXO-1,6-DIHYDROPYRIDAZIN-3-YLOXY)PHENYL]-3,5-DIOXO-2,3,4,5-TETRAHYDRO[1,2,4]TRIAZINE-6-CARBONITRILE
Uniqueness
What sets 2-(6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)-N-[2-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H16F3N3O2 |
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Molecular Weight |
387.4 g/mol |
IUPAC Name |
2-(6-oxo-3-phenylpyridazin-1-yl)-N-[2-(trifluoromethyl)phenyl]propanamide |
InChI |
InChI=1S/C20H16F3N3O2/c1-13(19(28)24-17-10-6-5-9-15(17)20(21,22)23)26-18(27)12-11-16(25-26)14-7-3-2-4-8-14/h2-13H,1H3,(H,24,28) |
InChI Key |
CGQNDFCFIABSSR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1C(F)(F)F)N2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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